Cas no 2386404-01-7 (1-Bromo-2-iodo-3-methoxy-5-(trifluoromethyl)benZene)

1-Bromo-2-iodo-3-methoxy-5-(trifluoromethyl)benzene is a halogenated aromatic compound featuring bromine and iodine substituents at the 1- and 2-positions, respectively, along with a methoxy group at the 3-position and a trifluoromethyl group at the 5-position. This structure makes it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings, due to the reactivity of its halogen substituents. The electron-withdrawing trifluoromethyl group enhances its utility in electrophilic substitution reactions, while the methoxy group offers additional functionalization potential. Its well-defined reactivity profile and stability under standard conditions make it valuable for pharmaceutical and agrochemical research.
1-Bromo-2-iodo-3-methoxy-5-(trifluoromethyl)benZene structure
2386404-01-7 structure
Product name:1-Bromo-2-iodo-3-methoxy-5-(trifluoromethyl)benZene
CAS No:2386404-01-7
MF:C8H5BrF3IO
MW:380.928384542465
CID:6794841
PubChem ID:171033604

1-Bromo-2-iodo-3-methoxy-5-(trifluoromethyl)benZene Chemical and Physical Properties

Names and Identifiers

    • MFCD34756608
    • 1-Bromo-2-iodo-3-methoxy-5-(trifluoromethyl)benZene
    • 2386404-01-7
    • Inchi: 1S/C8H5BrF3IO/c1-14-6-3-4(8(10,11)12)2-5(9)7(6)13/h2-3H,1H3
    • InChI Key: VYMJGIZANKBWCU-UHFFFAOYSA-N
    • SMILES: IC1C(=CC(C(F)(F)F)=CC=1OC)Br

Computed Properties

  • Exact Mass: 379.85206g/mol
  • Monoisotopic Mass: 379.85206g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 9.2Ų

1-Bromo-2-iodo-3-methoxy-5-(trifluoromethyl)benZene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB606532-5g
1-Bromo-2-iodo-3-methoxy-5-(trifluoromethyl)benzene; .
2386404-01-7
5g
€2218.40 2024-07-19
abcr
AB606532-250mg
1-Bromo-2-iodo-3-methoxy-5-(trifluoromethyl)benzene; .
2386404-01-7
250mg
€355.80 2024-07-19
abcr
AB606532-1g
1-Bromo-2-iodo-3-methoxy-5-(trifluoromethyl)benzene; .
2386404-01-7
1g
€659.60 2024-07-19

Additional information on 1-Bromo-2-iodo-3-methoxy-5-(trifluoromethyl)benZene

Research Briefing on 1-Bromo-2-iodo-3-methoxy-5-(trifluoromethyl)benzene (CAS: 2386404-01-7) in Chemical Biology and Pharmaceutical Applications

1-Bromo-2-iodo-3-methoxy-5-(trifluoromethyl)benzene (CAS: 2386404-01-7) is a halogenated aromatic compound that has garnered significant attention in recent chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery and material science. This research briefing synthesizes the latest findings on this compound, focusing on its synthetic utility, biological relevance, and emerging applications.

Recent studies highlight the compound's role as a key intermediate in the synthesis of complex molecules, particularly in cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings. The presence of both bromo and iodo substituents on the benzene ring offers orthogonal reactivity, enabling selective functionalization at different positions. This property has been exploited in the development of novel pharmacophores and agrochemicals, where precise control over molecular architecture is critical.

In the context of drug discovery, 1-Bromo-2-iodo-3-methoxy-5-(trifluoromethyl)benzene has been utilized in the construction of trifluoromethyl-containing scaffolds, which are increasingly important in medicinal chemistry due to their ability to modulate pharmacokinetic properties. The trifluoromethyl group's lipophilicity and metabolic stability make it a valuable moiety in the design of bioactive molecules. Recent publications have demonstrated its incorporation into potential kinase inhibitors and antimicrobial agents, showcasing its broad applicability.

From a methodological perspective, advances in catalytic systems have improved the efficiency of reactions involving this compound. For instance, palladium-based catalysts with tailored ligands have been shown to enhance yields and reduce unwanted side reactions in cross-coupling processes. Additionally, flow chemistry approaches have been applied to scale up the synthesis of derivatives, addressing challenges related to traditional batch methods.

The compound's unique electronic properties, conferred by the electron-withdrawing trifluoromethyl group and electron-donating methoxy group, have also been investigated in materials science. Researchers have explored its use in organic electronics, where such push-pull systems can influence charge transport properties. Preliminary results suggest potential applications in organic light-emitting diodes (OLEDs) and photovoltaic devices.

Ongoing research is exploring the biological activities of derivatives synthesized from this building block. Early-stage investigations have identified promising antibacterial and anti-inflammatory properties in some analogs, though detailed mechanistic studies and optimization are still required. The compound's versatility positions it as a valuable tool in chemical biology for probing biological systems and developing new therapeutic candidates.

In conclusion, 1-Bromo-2-iodo-3-methoxy-5-(trifluoromethyl)benzene represents a multifaceted chemical entity with growing importance across multiple research domains. Its synthetic accessibility and functional group diversity make it particularly valuable for structure-activity relationship studies in drug discovery, while its electronic properties offer opportunities in materials science. Future research directions may include expanding its applications in targeted protein degradation and covalent inhibitor design, leveraging its halogen-rich structure for innovative therapeutic strategies.

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(CAS:2386404-01-7)
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